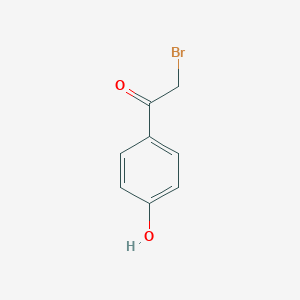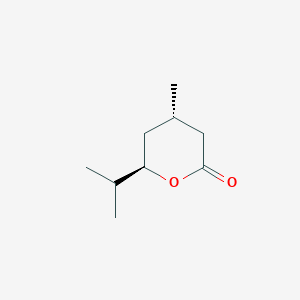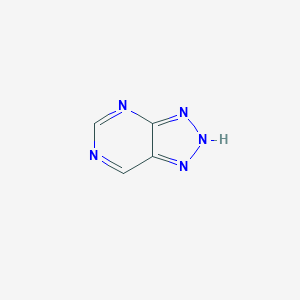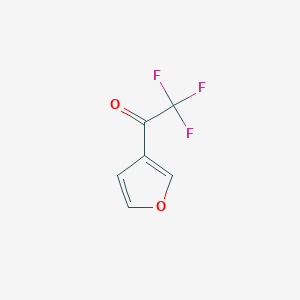
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), commonly known as carbofuran, is a highly toxic carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has since become one of the most widely used insecticides globally. Although carbofuran is effective in controlling pests, it is also known to have adverse effects on human health and the environment.
Mecanismo De Acción
Carbofuran works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation of the nervous system and ultimately leads to paralysis and death.
Biochemical and Physiological Effects:
Carbofuran has been shown to have a wide range of biochemical and physiological effects on organisms. It has been shown to cause DNA damage, disrupt the endocrine system, and impair the immune system. It has also been shown to have neurotoxic effects, causing behavioral changes, convulsions, and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbofuran is commonly used in laboratory experiments to study the effects of pesticides on organisms. Its advantages include its high toxicity, which allows for the study of acute effects, and its wide range of effects, which allows for the study of multiple physiological systems. However, its limitations include its potential to cause harm to researchers and the environment, as well as its potential to interfere with other experiments.
Direcciones Futuras
Future research on carbofuran should focus on developing safer alternatives to this highly toxic insecticide. This could include the development of new pesticides that are less toxic to humans and the environment, as well as the development of new methods for controlling pests that do not rely on chemical pesticides. Additionally, further research is needed to fully understand the long-term effects of carbofuran on human health and the environment, particularly in developing countries where it is still widely used.
Métodos De Síntesis
Carbofuran is synthesized by reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate with 2-chloromethyl-3-pyridinecarboxylic acid methyl ester in the presence of a base. The reaction yields carbofuran as a white crystalline solid with a melting point of 153-155°C.
Aplicaciones Científicas De Investigación
Carbofuran has been extensively studied for its toxicological and environmental effects. It has been shown to have acute and chronic toxicity to a wide range of organisms, including humans. As a result, carbofuran has been banned in many countries, including the European Union and the United States. However, it is still used in many parts of the world, particularly in developing countries.
Propiedades
Número CAS |
169128-45-4 |
|---|---|
Fórmula molecular |
C18H21N3O6 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
[2-[(N-methylanilino)methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H19N3O2.C2H2O4/c1-18(2)16(20)21-15-10-7-11-17-14(15)12-19(3)13-8-5-4-6-9-13;3-1(4)2(5)6/h4-11H,12H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
OIBFRAIWKNAWOR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2=CC=CC=C2.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Otros números CAS |
169128-45-4 |
Sinónimos |
2-((Methylphenylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioa te (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)



![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)



